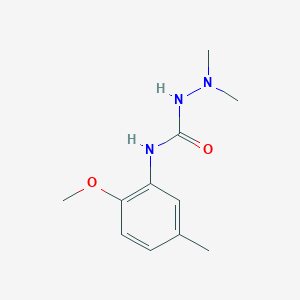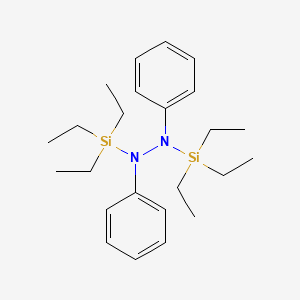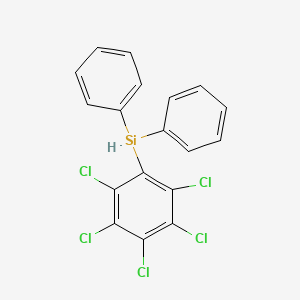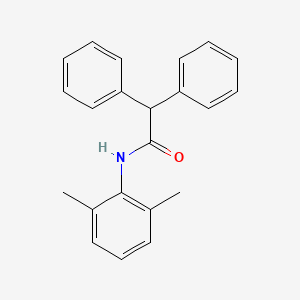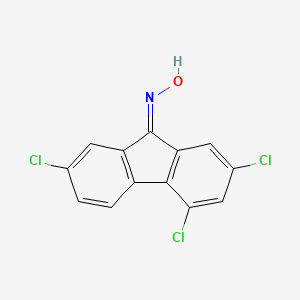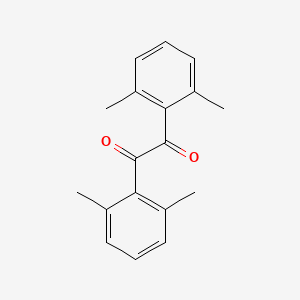
3-Chloro-3-ethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-ethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to the third carbon of a pentane chain, which also has an ethyl group attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-3-ethylpentane can be synthesized through several methods. One common method involves the chlorination of 3-ethylpentane. This reaction typically requires the presence of a chlorine source, such as chlorine gas (Cl2), and a catalyst, often ultraviolet light (UV) to initiate the reaction. The reaction proceeds via a free radical mechanism, where the chlorine radicals substitute hydrogen atoms on the carbon chain, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 3-ethylpentane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the desired product is obtained with minimal by-products. The product is then purified through distillation or other separation techniques to achieve the required purity for further use.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-ethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: Under the influence of strong bases, such as potassium tert-butoxide, this compound can undergo elimination to form alkenes.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-ethyl-3-pentanol.
Elimination: Formation of 3-ethyl-2-pentene or 3-ethyl-1-pentene.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-ethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-chloro-3-ethylpentane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-2-methylpentane: Chlorine atom attached to a different carbon in the chain.
3-Chloro-3-ethylhexane: Longer carbon chain with similar substitution pattern.
Uniqueness
3-Chloro-3-ethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a chlorine atom and an ethyl group on the same carbon atom makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.
Eigenschaften
CAS-Nummer |
994-25-2 |
|---|---|
Molekularformel |
C7H15Cl |
Molekulargewicht |
134.65 g/mol |
IUPAC-Name |
3-chloro-3-ethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
ZOUXTTNTFFBAQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





